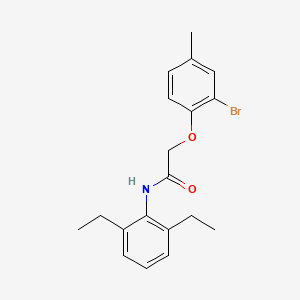![molecular formula C19H12ClN3O2S B3475999 N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3475999.png)
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a combination of benzodioxole, chlorophenyl, and thienopyrimidine moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.
Attachment of the benzodioxole moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the benzodioxole group to the core structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme inhibitors: Potential to inhibit specific enzymes due to its structural features.
Receptor modulators: May interact with biological receptors, influencing cellular processes.
Medicine
Drug development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Material science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as cell division or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
- N-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
- Chlorophenyl group : The presence of a chlorine atom can significantly influence the compound’s reactivity and biological activity compared to its fluorinated or brominated analogs.
- Benzodioxole moiety : This group can enhance the compound’s ability to interact with biological targets due to its electron-rich nature.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-12-3-1-11(2-4-12)14-8-26-19-17(14)18(21-9-22-19)23-13-5-6-15-16(7-13)25-10-24-15/h1-9H,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXBINFIZIXNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 3-methyl-5-{[(2,3,6-trimethylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3475916.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3475928.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3475936.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3475944.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)acrylamide](/img/structure/B3475958.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-ethylphenyl)acrylamide](/img/structure/B3475962.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-mesitylacrylamide](/img/structure/B3475966.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B3475967.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(3-methoxyphenyl)acrylamide](/img/structure/B3475969.png)
![ethyl 4-({3-[4-(benzyloxy)-3-methoxyphenyl]acryloyl}amino)benzoate](/img/structure/B3475984.png)
![N-benzyl-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B3475989.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE](/img/structure/B3475991.png)


